Cas no 95407-69-5 (4-Methoxy-TEMPO)

4-Methoxy-TEMPO structure
4-Methoxy-TEMPO structure
Product Name:4-Methoxy-TEMPO
N.o CAS:95407-69-5
MF:C10H20NO2
MW:186.27130317688
MDL:MFCD00270334
CID:91106
PubChem ID:87573157
Update Time:2024-10-25

4-Methoxy-TEMPO Propriedades químicas e físicas

Nomes e Identificadores

    • 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy, free radical
    • 4-Methoxy-TEMPO, free radical
    • 4-Methoxy-TEMPO
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical[Catalyst for Oxidation]
    • 4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
    • 4-methoxy-2,2,6,6-tetramethylpiperidine N-oxide radical
    • 4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxy
    • 4-methoxy-2,2,6,6-tetramethylpiperidinyl-1-oxy
    • 4-methoxy-2,6-tetramethylpiperidine-N-oxyl
    • 4-OMe-TEMPO
    • Methoxytetramethylpiperidineoxyl
    • 4-Methoxy-TEMPO Free Radical
    • 4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy (ACI)
    • 2,2,6,6-Tetramethyl-4-methoxy-1-piperidinyloxy
    • 2,2,6,6-Tetramethylpiperidine-4-methoxy-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxy
    • 4-Methoxy-2,2,6,6-tetramethylpiperidin-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine-N-oxyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy
    • M-TEMPO
    • Metexyl
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
    • 4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl 4-Methoxy-2,2,6,6-tetramethylpiperidinyloxy,freeradical
    • 4-METHOXY-2,2,6,6-TETRAMETHYL-1-PIPERIDINYLOXY, FREE RADICAL
    • (2,2,6,6-Tetramethyl-4-methoxypiperidinooxy)radical
    • MDL: MFCD00270334
    • Inchi: 1S/C10H20NO2/c1-9(2)6-8(13-5)7-10(3,4)11(9)12/h8H,6-7H2,1-5H3
    • Chave InChI: SFXHWRCRQNGVLJ-UHFFFAOYSA-N
    • SMILES: N1([O])C(C)(C)CC(OC)CC1(C)C |^1:1|
    • BRN: 4740399

Propriedades Computadas

  • Massa Exacta: 186.14900
  • Massa monoisotópica: 186.149404
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 1
  • Complexidade: 171
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: -1
  • XLogP3: 1.3
  • Superfície polar topológica: 35.5

Propriedades Experimentais

  • Cor/Forma: 红色固体
  • Ponto de Fusão: 40.0 to 45.0 deg-C
  • Ponto de ebulição: 242.1±29.0 °C at 760 mmHg
  • Ponto de Flash: 100.2±24.3 °C
  • PSA: 12.47000
  • LogP: 1.93780
  • Solubilidade: 不溶于水

4-Methoxy-TEMPO Informações de segurança

4-Methoxy-TEMPO Dados aduaneiros

  • CÓDIGO SH:2933399990

4-Methoxy-TEMPO Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M858130-5g
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
95407-69-5 >98.0%(GC)(T)
5g
1,500.00 2021-05-17
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
M1197-5G
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-Oxyl Free Radical [Catalyst for Oxidation]
95407-69-5 >98.0%(GC)(T)
5g
¥990.00 2024-04-15
TRC
M268853-100mg
4-Methoxy-TEMPO
95407-69-5
100mg
$ 64.00 2023-04-17
TRC
M268853-500mg
4-Methoxy-TEMPO
95407-69-5
500mg
$ 115.00 2023-04-17
TRC
M268853-1g
4-Methoxy-TEMPO
95407-69-5
1g
$ 135.00 2022-06-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M17440-250mg
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
95407-69-5 98%
250mg
¥117.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M17440-1g
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
95407-69-5 98%
1g
¥266.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M17440-5g
4-METHOXY-2,2,6,6-TETRAMETHYLPIPERIDINE 1-OXYL
95407-69-5 98%
5g
¥1149.0 2022-04-27
Apollo Scientific
OR918603-1g
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl
95407-69-5 99+%
1g
£43.00 2025-02-21
Apollo Scientific
OR918603-5g
4-Methoxy-2,2,6,6-tetramethylpiperidine 1-oxyl
95407-69-5 99+%
5g
£140.00 2025-02-21

4-Methoxy-TEMPO Método de produção

Método de produção 1

Condições de reacção
1.1 Catalysts: Gold(2+), hydroxy(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (SP-4-2)-, diperchlo… Solvents: Dimethylformamide ;  25 °C
Referência
Hydrogen Atom Transfer Oxidation by a Gold-Hydroxide Complex
Lovisari, Marta; McDonald, Aidan R., Inorganic Chemistry (2020, Inorganic Chemistry (2020), 59(6), 3659-3665 | Language: English, Database: CAplus and MEDLINE, 3659-3665 | Language: English, Database: CAplus and MEDLINE

Método de produção 2

Condições de reacção
1.1 Reagents: Oxygen ,  2270838-76-9 Solvents: 2-Methyltetrahydrofuran ;  -80 °C
1.2 Solvents: 2-Methyltetrahydrofuran ;  -80 °C
Referência
A Nonheme Thiolate-Ligated Cobalt Superoxo Complex: Synthesis and Spectroscopic Characterization, Computational Studies, and Hydrogen Atom Abstraction Reactivity
Gordon, Jesse B. ; Vilbert, Avery C.; Siegler, Maxime A.; Lancaster, Kyle M. ; Moenne-Loccoz, Pierre; et al, Journal of the American Chemical Society (2019, Journal of the American Chemical Society (2019), 141(8), 3641-3653 | Language: English, Database: CAplus and MEDLINE, 3641-3653 | Language: English, Database: CAplus and MEDLINE

Método de produção 3

Condições de reacção
Referência
Guest rotations within a capsuleplex probed by NMR and EPR techniques
Kulasekharan, Revathy; Jayaraj, Nithyanandhan; Porel, Mintu; Choudhury, Rajib; Sundaresan, Arun Kumar; et al, Langmuir (2010, Langmuir (2010), 26(10), 6943-6953 | Language: English, Database: CAplus and MEDLINE, 6943-6953 | Language: English, Database: CAplus and MEDLINE

Método de produção 4

Condições de reacção
Referência
Preparation of tetramethylpiperidine-1-oxoammonium salts and their use as oxidants in organic chemistry. A review
Merbouh, Nabyl; Bobbitt, James M.; Brueckner, Christian, Organic Preparations and Procedures International (2004, Organic Preparations and Procedures International (2004), 36(1), 3-31 | Language: English, Database: CAplus, 3-31 | Language: English, Database: CAplus

Método de produção 5

Condições de reacção
Referência
Kinetic studies on the single electron transfer reaction between 2,2,6,6-tetramethylpiperidine oxoammonium ions and phenothiazines: the application of Marcus theory
Wu, Longmin; Guo, Xia; Wang, Jun; Guo, Qingxiang; Liu, Zhongli; et al, Science in China, Science in China, Series B: Chemistry (1999), 42(2), 138-144 | Language: English, Database: CAplus, 138-144 | Language: English, Database: CAplus

Método de produção 6

Condições de reacção
1.1 Reagents: 2876841-53-9 Solvents: 2-Methyltetrahydrofuran ;  -105 °C
Referência
Oxygen versus Sulfur Coordination in Cobalt Superoxo Complexes: Spectroscopic Properties, O2 Binding, and H-Atom Abstraction Reactivity
Gordon, Jesse B. ; Albert, Therese ; Yadav, Sudha ; Thomas, Jithin ; Siegler, Maxime A. ; et al, Inorganic Chemistry (2023, Inorganic Chemistry (2023), 62(1), 392-400 | Language: English, Database: CAplus and MEDLINE, 392-400 | Language: English, Database: CAplus and MEDLINE

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  0 °C; overnight, rt
Referência
Nickel-Catalyzed Aminoxylation of Inert Aliphatic C(sp3)-H Bonds with Stable Nitroxyl Radicals under Air: One-Pot Route to α-Formyl Acid Derivatives
Wang, Chunxia; Zhang, Luoqiang; You, Jingsong, Organic Letters (2017, Organic Letters (2017), 19(7), 1690-1693 | Language: English, Database: CAplus and MEDLINE, 1690-1693 | Language: English, Database: CAplus and MEDLINE

Método de produção 8

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Solvents: Dimethylformamide
1.3 Solvents: Diethyl ether
1.4 Solvents: Water
Referência
TEMPO-derivatives as catalysts in the oxidation of primary alcohol groups in carbohydrates
Bragd, Petter L.; Besemer, Arie C.; van Bekkum, Herman, Journal of Molecular Catalysis A: Chemical (2001, Journal of Molecular Catalysis A: Chemical (2001), 170(1-2), 35-42 | Language: English, Database: CAplus, 35-42 | Language: English, Database: CAplus

Método de produção 9

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, 70 °C
1.2 2 d, 70 °C
Referência
Self Aggregation of Supramolecules of Nitroxides@Cucurbit[8]uril Revealed by EPR Spectra
Jayaraj, Nithyanandhan; Porel, Mintu; Ottaviani, M. Francesca; Maddipatla, Murthy V. S. N.; Modelli, Alberto; et al, Langmuir (2009, Langmuir (2009), 25(24), 13820-13832 | Language: English, Database: CAplus and MEDLINE, 13820-13832 | Language: English, Database: CAplus and MEDLINE

Método de produção 10

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
Referência
Electrochemical oxidation of nitroxyl radicals
Shchukin, G. I.; Ryabinin, V. A.; Grigor'ev, I. A.; Volodarskii, L. B., Zhurnal Obshchei Khimii (1986, Zhurnal Obshchei Khimii (1986), 56(4), 855-60 | Language: Russian, Database: CAplus, 855-60 | Language: Russian, Database: CAplus

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide
1.2 Reagents: Nitrogen Solvents: Dimethylformamide
Referência
Selective oxidation of alcohols by oxoaminium salts (R2N:O+ X-)
Miyazawa, Takeo; Endo, Takeshi; Shiihashi, Shigeo; Okawara, Makoto, Journal of Organic Chemistry (1985, Journal of Organic Chemistry (1985), 50(8), 1332-4 | Language: English, Database: CAplus, 1332-4 | Language: English, Database: CAplus

Método de produção 12

Condições de reacção
Referência
Organic radicals exhibiting intermolecular ferromagnetic interactions with high probability: 4-arylmethyleneamino-2,2,6,6-tetramethylpiperidin-1-yloxyls and related compounds
Togashi, Kensuke; Imachi, Ron; Tomioka, Katsuyuki; Tsuboi, Hidenori; Ishida, Takayuki; et al, Bulletin of the Chemical Society of Japan (1996, Bulletin of the Chemical Society of Japan (1996), 69(10), 2821-2830 | Language: English, Database: CAplus, 2821-2830 | Language: English, Database: CAplus

Método de produção 13

Condições de reacção
Referência
Convenient synthesis of bis-1,3-dithiolium salts by one-electron oxidation of tetrathiafulvalene with oxoaminium salts
Yoshida, Eri; Takata, Toshikazu; Endo, Takeshi; Ishizone, Takashi; Hirao, Akira; et al, Chemistry Letters (1994, Chemistry Letters (1994), (10), 1827-8 | Language: English, Database: CAplus, 1827-8 | Language: English, Database: CAplus

4-Methoxy-TEMPO Raw materials

4-Methoxy-TEMPO Preparation Products

Fornecedores recomendados
Essenoi Fine Chemical Co., Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Amadis Chemical Company Limited
Beyond Pharmaceutical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
TAIXING JOXIN BIO-TEC CO.,LTD.